molecular formula C11H12BrN3O2S B4856433 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide

4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B4856433
M. Wt: 330.20 g/mol
InChI Key: ASAFYUOOEIFTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has been synthesized using various methods, and it has shown promising results in various biological and physiological applications.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancers, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of cancer cell growth and proliferation. 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide has also been found to have anti-inflammatory properties, leading to a reduction in inflammation in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide in scientific research. One potential application is in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide may also have potential in the treatment of various cancers, and further research is needed to explore its efficacy in this area. Additionally, 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide may have potential in the development of new drugs for various diseases, and its unique properties make it a promising candidate for further study.
Conclusion:
In conclusion, 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide, or 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide, is a chemical compound that has shown promising results in various scientific research applications. Its unique properties make it a promising candidate for further study, and it may have potential in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. It has shown promising results in cancer research, where it has been found to inhibit the growth and proliferation of cancer cells. 4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide has also been studied for its anti-inflammatory properties and has shown potential in the treatment of various inflammatory diseases.

properties

IUPAC Name

4-bromo-N-(1,5-dimethylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2S/c1-8-11(7-13-15(8)2)14-18(16,17)10-5-3-9(12)4-6-10/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAFYUOOEIFTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide

Synthesis routes and methods

Procedure details

Prepared from 4-bromobenzenesulfonyl chloride (0.396 g, 1.55 mmol) and 4-amino-1,5-dimethyl-1H-pyrazole (0.172 g, 1.55 mmol) in pyridine (3 ml) according to the method of intermediate 1, to give the title compound as a yellow solid (0.362 g, 1.10 mmol, 71%). 5H (D-6 DMSO, 300K) 9.43 (1H, s), 7.80 (2H, d J 8.7 Hz), 7.58 (2H, d J 8.7 Hz), 3.63 (3H, s), 1.89 (3H, s). m/z (ES+, 70V) 332.0 (MH+).
Quantity
0.396 g
Type
reactant
Reaction Step One
Quantity
0.172 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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